molecular formula C13H12F3N5O3 B2536727 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034351-47-6

2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2536727
CAS No.: 2034351-47-6
M. Wt: 343.266
InChI Key: DYMLFENZWULCCT-UHFFFAOYSA-N
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Description

"2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" is a compound of notable interest in various scientific fields. This compound is characterized by its complex structure, which includes functional groups such as pyridazine, pyrrolidine, and oxadiazole, along with a trifluoromethyl group. The unique arrangement of these groups bestows upon the compound distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" generally involves multi-step synthetic procedures. These steps may include:

  • Formation of the oxadiazole ring through a cyclization reaction between a nitrile and a hydrazine derivative.

  • Introduction of the pyrrolidine moiety via a condensation reaction with a suitable amine.

  • Construction of the pyridazine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, this compound is synthesized using scalable reaction protocols. Reaction conditions such as temperature, pressure, and solvent choices are optimized to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrolidine moieties.

  • Reduction: Reduction reactions can target the oxadiazole and pyridazine rings, potentially altering the compound's bioactivity.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substituents for Nucleophilic Substitution: Alcohols, amines, thiols.

Major Products Formed:

  • Oxidized derivatives at the methyl group forming carboxylic acids or alcohols.

  • Reduced forms of the oxadiazole and pyridazine rings.

  • Substituted variants with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry. Biology: Its biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine: Industry: Its unique properties can be exploited in developing advanced materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

When compared with similar compounds, such as other trifluoromethylated pyridazines or oxadiazoles, "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" stands out due to its specific combination of functional groups that confer unique reactivity and biological activity. Similar compounds include:

  • Trifluoromethylpyridazines.

  • Oxadiazole derivatives.

  • Pyrrolidine-containing heterocycles.

These comparisons highlight the compound's distinct properties and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMLFENZWULCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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